Anti-Xcc Potency: Heptyl Ester Derivative Outperforms Nisin in Membrane Permeability
In a direct comparison of alkyl dihydroxybenzoates against Xanthomonas citri subsp. citri (Xcc), the heptyl ester derivative (compound 28) demonstrated superior membrane permeabilization capacity relative to the positive control nisin and other alkyl chain variants [1]. The compound achieved a 93.8% permeability effect at one-quarter MIC, outperforming compound 16 (41.3%) and compound 4 (13.9%) [1]. Its MIC was 88 μM, comparable to compound 4 (52 μM) but with enhanced mechanistic disruption [1].
| Evidence Dimension | Membrane permeability (% of positive control nisin) at 1/4 MIC |
|---|---|
| Target Compound Data | Heptyl ester derivative (compound 28): 93.8% |
| Comparator Or Baseline | Compound 16 (hexyl derivative): 41.3%; Compound 4 (pentyl derivative): 13.9%; Nisin (positive control): 100% |
| Quantified Difference | 2.3-fold higher than compound 16; 6.7-fold higher than compound 4 |
| Conditions | Xanthomonas citri subsp. citri (Xcc), quarter MIC exposure, permeability assay |
Why This Matters
This head-to-head data demonstrates that the heptyl chain length optimizes membrane disruption, a property that directly correlates with antibacterial efficacy and cannot be replicated by shorter-chain analogs.
- [1] Silva, I. C., et al. (2018). Design of Antibacterial Agents: Alkyl Dihydroxybenzoates against Xanthomonas citri subsp. citri. Journal of Agricultural and Food Chemistry, 66(40), 10558-10566. View Source
